Licochalcone B (CAS: 58749-23-8) is a bioactive retrochalcone isolated from Glycyrrhiza species, widely utilized in advanced pharmacological research and specialized formulation development. Structurally distinct from the more abundant Licochalcone A, Licochalcone B lacks a lipophilic prenyl group, a modification that fundamentally alters its physicochemical properties and receptor binding affinities [1]. This structural variance significantly enhances its aqueous solubility and alters its enzyme inhibition profile, making it a critical procurement choice for researchers requiring precise control over formulation stability, neuroprotective assay baselines, and off-target metabolic effects [2].
Procurement substitution of Licochalcone B with generic licorice extracts, Isoliquiritigenin, or the closely related Licochalcone A frequently results in formulation failures and skewed assay data. The presence of a prenyl group in Licochalcone A renders it highly lipophilic, leading to severe precipitation in aqueous cell culture media and carbomer-based hydrogels, whereas Licochalcone B maintains stable solubility[1]. Furthermore, these structural differences dictate drastically different enzyme inhibition profiles; substituting Licochalcone B with Licochalcone A introduces potent, unintended anti-thrombin (blood-thinning) and Dipeptidyl peptidase-4 (DPP-4) inhibitory effects, compromising the integrity of in vivo cardiovascular and metabolic models[2].
Licochalcone B demonstrates vastly superior solubility in aqueous-organic release media compared to the prenylated Licochalcone A. This classifies Lico B as a Class I flavonoid for carbomer hydrogel formulations, whereas Lico A is highly lipophilic and prone to precipitation [1].
| Evidence Dimension | Solubility in PBS/PEG400 (80/20 v/v) release medium |
| Target Compound Data | 492.57 μg/mL |
| Comparator Or Baseline | Licochalcone A (5.34 μg/mL) |
| Quantified Difference | 92-fold higher solubility for Licochalcone B |
| Conditions | In vitro carbomer cross-linked hydrogel release assay |
Buyers developing topical formulations or aqueous in vitro assays must select Lico B to avoid the severe precipitation issues associated with Lico A.
Licochalcone B acts as a highly potent inhibitor of Aβ42 self-aggregation, a critical metric for Alzheimer's disease models. It actively disaggregates pre-formed fibrils and chelates metal ions, providing a reliable quantitative benchmark for neuroprotective screening [1].
| Evidence Dimension | Inhibition of Aβ42 self-aggregation |
| Target Compound Data | IC50 = 2.16 ± 0.24 μM |
| Comparator Or Baseline | Standard Aβ42 self-aggregation baseline |
| Quantified Difference | Low-micromolar specific disaggregation activity |
| Conditions | ThT fluorescence assay for Aβ42 self-aggregation |
Procuring high-purity Lico B provides a highly specific, low-micromolar positive control for Aβ42 aggregation inhibition assays.
The absence of hydrophobic prenyl substituents on Licochalcone B significantly reduces its binding affinity to human thrombin compared to Licochalcone A and Isoliquiritigenin, altering its systemic profile [1].
| Evidence Dimension | Inhibition of human thrombin |
| Target Compound Data | IC50 = 36.90 μM |
| Comparator Or Baseline | Licochalcone A (IC50 = 7.96 μM); Isoliquiritigenin (IC50 = 17.95 μM) |
| Quantified Difference | 4.6-fold weaker thrombin inhibition than Licochalcone A |
| Conditions | In vitro human thrombin enzymatic inhibition assay |
Researchers conducting in vivo studies must select Lico B over Lico A if they need to minimize off-target anti-coagulant effects and bleeding risks.
Licochalcone B is a significantly weaker inhibitor of Dipeptidyl peptidase-4 (DPP-4) than Licochalcone A, demonstrating distinct structure-activity relationships in metabolic targeting [1].
| Evidence Dimension | DPP-4 enzymatic inhibition |
| Target Compound Data | IC50 = 797.84 μM |
| Comparator Or Baseline | Licochalcone A (IC50 = 347.93 μM) |
| Quantified Difference | 2.3-fold weaker DPP-4 inhibition for Licochalcone B |
| Conditions | In vitro DPP-4 enzymatic inhibition assay |
This data prevents procurement errors; buyers targeting DPP-4 for diabetes models should purchase Lico A, while those avoiding metabolic interference should select Lico B.
Due to its classification as a Class I flavonoid with a solubility of 492.57 μg/mL in standard release media, Licochalcone B is the preferred chalcone for carbomer cross-linked hydrogels [1]. It avoids the precipitation and uneven dosing issues inherent to the highly lipophilic Licochalcone A.
Licochalcone B is utilized as a low-micromolar positive control in Aβ42 self-aggregation and metal-induced aggregation models [2]. Its specific ability to block the salt bridge interaction at the C-terminus of Aβ42 makes it a highly reliable benchmark for neuroprotective drug discovery.
When designing in vivo assays where blood coagulation parameters must remain unaffected, Licochalcone B is selected over Licochalcone A. Its significantly weaker thrombin inhibition (IC50 = 36.90 μM) prevents the unintended anti-coagulant artifacts that Licochalcone A introduces into systemic models [3].
In metabolic research, Licochalcone B serves as a critical negative control or non-interfering baseline when studying DPP-4 pathways. Because it exhibits weak DPP-4 inhibition compared to Licochalcone A, it allows researchers to study other chalcone-mediated metabolic effects without confounding DPP-4 suppression [4].